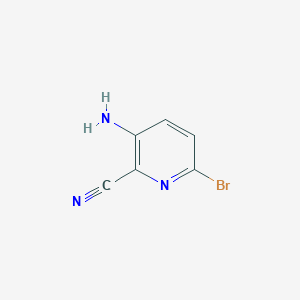

3-Amino-6-bromopyridine-2-carbonitrile

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. acs.org The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to engage in hydrogen bonding and metal coordination. acs.org These characteristics make pyridine derivatives indispensable in medicinal chemistry, where they are found in numerous FDA-approved drugs. acs.org In organic synthesis, the pyridine ring serves as a stable and versatile scaffold that can be modified through a variety of chemical transformations to introduce diverse functional groups. This versatility allows for the construction of large libraries of compounds for drug discovery and the development of new materials. acs.org

Overview of Densely Functionalized Pyridines as Versatile Synthetic Intermediates

Densely functionalized pyridines are molecules in which the pyridine ring is substituted with multiple, chemically distinct functional groups. These compounds are highly valued as synthetic intermediates because each functional group can be selectively manipulated to build molecular complexity in a controlled manner. The strategic placement of substituents allows for a wide range of chemical reactions, including cross-coupling, condensation, and cyclization reactions, enabling the efficient synthesis of intricate molecular architectures. The interplay between the electronic nature of the substituents and the pyridine ring can also be harnessed to fine-tune the reactivity and properties of the molecule.

Positioning of 3-Amino-6-bromopyridine-2-carbonitrile within the Landscape of Substituted Pyridine Chemistry

This compound is a prime example of a densely functionalized pyridine. Its structure incorporates three key functional groups: an amino group at the 3-position, a bromine atom at the 6-position, and a nitrile (cyano) group at the 2-position. Each of these groups offers distinct opportunities for chemical modification:

The amino group is a versatile functional handle that can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a strong activating group, influencing the regioselectivity of electrophilic substitution reactions.

The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and a key participant in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings.

The specific arrangement of these functional groups on the pyridine ring suggests a rich and varied reactivity profile for this compound, making it a potentially valuable intermediate in the synthesis of complex heterocyclic systems.

Research Landscape and Scholarly Focus on Aminobromocyanopyridines

The research landscape for substituted pyridines is vast, with a significant focus on compounds that can serve as precursors to biologically active molecules. While direct scholarly articles on this compound are not abundant, there is extensive research on related aminopyridines, bromopyridines, and cyanopyridines. The synthesis and functionalization of 2-amino-3-cyanopyridines, for instance, are well-documented, with these compounds serving as precursors for a variety of fused heterocyclic systems with interesting pharmacological properties. researchgate.netnih.govscispace.com Similarly, the reactivity of brominated pyridines in cross-coupling reactions is a cornerstone of modern organic synthesis.

The study of aminobromocyanopyridines, as a class, is driven by the potential to combine the synthetic utility of each functional group to create novel molecular scaffolds. Research in this area would likely focus on exploring the regioselective functionalization of the pyridine ring, leveraging the directing effects of the amino group and the reactivity of the bromine and cyano groups. The development of efficient synthetic routes to these compounds and the investigation of their utility in the synthesis of new materials and potential therapeutic agents are areas of ongoing interest in the chemical sciences.

Synthetic Methodologies for this compound and Closely Related Pyridine Analogs

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal and materials chemistry. Among these, this compound stands out as a valuable scaffold. This article explores the key synthetic strategies for introducing the critical bromine and carbonitrile functionalities onto the pyridine core, focusing on cyanation and bromination reactions.

Properties

IUPAC Name |

3-amino-6-bromopyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCAVCFMNVWXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 3 Amino 6 Bromopyridine 2 Carbonitrile and Analogous Systems

Chemical Transformations Involving the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond, making it susceptible to a range of synthetic manipulations.

Nucleophilic Substitution Reactions

The bromine atom on the 3-amino-6-bromopyridine scaffold is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen atom acts as an electron-withdrawing group, which, in concert with other substituents, can activate the ring towards nucleophilic attack. In the case of 3-amino-6-bromopyridine, the bromine at the 6-position is prone to displacement by various nucleophiles. organic-chemistry.org This reactivity is a valuable tool for introducing a wide array of functional groups onto the pyridine core.

For instance, in analogous systems like 4,6-dichloropyrimidines, one of the chloro groups can be selectively substituted by an amine, such as 2,3-dimethylaniline, in the presence of a base like triethylamine or sodium carbonate. researchgate.net Similarly, the fluorine atom in 3-fluoro-2-nitropyridine is readily displaced by aliphatic amines and nitrogen-containing heterocycles. This highlights the general susceptibility of halogenated, electron-deficient heterocycles to nucleophilic substitution.

The reaction of 3-bromo-4-nitropyridine with amines has been shown to yield multiple products, indicating the complex interplay of substituents on the pyridine ring in directing nucleophilic attack. researchgate.net In the context of 3-amino-6-bromopyridine-2-carbonitrile, the presence of the electron-donating amino group and the electron-withdrawing cyano group would further modulate the regioselectivity and rate of nucleophilic substitution at the C-6 position.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyridines and Related Heterocycles

| Substrate | Nucleophile | Product | Reference |

| 4,6-Dichloropyrimidine | 2,3-Dimethylaniline | 4-Chloro-6-(2,3-dimethylphenylamino)pyrimidine | researchgate.net |

| 3-Fluoro-2-nitropyridine | Aliphatic amines | 3-Amino-2-nitropyridines | |

| 3-Bromo-4-nitropyridine | Amines | 3-Amino-4-nitropyridines and other isomers | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in a variety of such transformations, most notably those catalyzed by palladium.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. illinois.eduyoutube.com This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl compounds. Bromopyridines are common substrates in Suzuki-Miyaura couplings. For example, 2-bromopyridine can be coupled with various arylboronic acids to produce 2-arylpyridines. wikipedia.org Similarly, 3-bromopyridine has been successfully coupled with potassium phenyltrifluoroborate in aqueous media. organic-chemistry.org

The reactivity of the C-Br bond in these reactions is influenced by the electronic properties of the pyridine ring. The inherent electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycle. researchgate.net The presence of additional electron-withdrawing groups, such as the cyano group in this compound, is expected to further facilitate this step. Boronic acids can have stability issues, but they can be protected with reagents like diethanolamine to form air- and water-stable structures that can be used directly in Suzuki couplings. acs.org

Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyridines

| Bromopyridine | Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)2 | 2-Arylpyridines | wikipedia.org |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)2 | 3-Phenylpyridine | organic-chemistry.org |

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | 5-(Furan-3-yl)pyrimidine | researchgate.net |

Negishi Cross-Coupling (utilizing organozinc reagents, for bromopyridines)

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org Organozinc reagents are often well-suited for coupling with sensitive heterocyclic substrates. organic-chemistry.org

The preparation of pyridylzinc reagents, such as 2-pyridylzinc bromide, and their subsequent coupling with aryl halides has been well-established. organic-chemistry.org These reactions provide an efficient route to a variety of substituted pyridines. In the context of this compound, the bromine atom would serve as the electrophilic partner for coupling with a range of organozinc reagents. The reaction conditions for Negishi couplings are generally mild, which is advantageous when working with highly functionalized substrates. youtube.com

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. nih.gov This reaction is a powerful method for the synthesis of substituted alkenes. nih.gov The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

In addition to traditional cross-coupling reactions, palladium catalysis can be employed for the direct functionalization of C-H bonds. This approach offers a more atom-economical route to derivatized molecules by avoiding the pre-functionalization of starting materials. In the context of aminopyridines, palladium-catalyzed C-H functionalization can be directed by the amino group or other coordinating moieties.

For example, N-aryl-2-aminopyridines can undergo palladium-catalyzed C(sp2)–H pyridocarbonylation, where the pyridyl group acts as an intramolecular nucleophile. Furthermore, remote C-H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amines has been achieved through palladium catalysis, allowing for arylation and olefination with aryl halides and alkenes, respectively. These examples demonstrate the potential for direct C-H functionalization on the pyridine ring of this compound, potentially at positions ortho to the amino group, guided by its directing effect.

Copper-Catalyzed Reactions (e.g., C-S bond formation, C-N bond formation)

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, and the bromine atom of this compound is a suitable handle for such transformations. These reactions are advantageous due to the lower cost and toxicity of copper catalysts compared to palladium.

C-N Bond Formation: Copper-catalyzed amination, often referred to as the Ullmann condensation, allows for the coupling of the pyridine core with various nitrogen nucleophiles. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of halopyridines in these reactions is well-established. For instance, copper-catalyzed systems have been developed for the regioselective amination of 2-halobenzoic acids, demonstrating high efficiency in C-N bond formation with a range of amines. nih.gov This methodology is applicable to heteroaromatic halides, suggesting that this compound could be coupled with amines, amides, or heterocycles. researchgate.net

C-S Bond Formation: Similarly, copper catalysis facilitates the formation of carbon-sulfur bonds. The reaction of an aryl halide with a thiol in the presence of a copper catalyst can yield the corresponding aryl sulfide. A Cu/Cu₂O-catalyzed system has been shown to be effective for the coupling of 2-bromobenzoic acids with both aliphatic and aromatic thiols, proceeding with high yields. nih.gov This suggests a viable pathway for the synthesis of 3-amino-6-(arylthio)pyridine-2-carbonitrile derivatives from this compound.

Table 1: Representative Copper-Catalyzed Reactions on Analogous Halopyridine Systems

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-Amino-5-halopyridine | Morpholine | CuI / 1,2-cyclohexanediol | 2-Amino-5-morpholinopyridine | High |

| 2-Bromo-5-iodopyridine | Amine/Amide | CuI / 1,2-cyclohexanediol | 2-Bromo-5-aminopyridine deriv. | High |

| 2-Halobenzoic acid | Aliphatic/Aromatic Amine | Cu / Cu₂O | N-Aryl/Alkyl anthranilic acid | 81-99% |

| 2-Halobenzoic acid | Aliphatic/Aromatic Thiol | Cu / Cu₂O | 2-(Aryl/Alkylthio)benzoic acid | 81-99% |

> This table illustrates the utility of copper catalysis for C-N and C-S bond formation on pyridine and benzene rings, which is analogous to potential reactions for this compound.

Ruthenium-Catalyzed Domino Reactions

Ruthenium catalysts are known to promote a variety of transformations, including domino or cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. Research on 2-bromopyridines has revealed a novel methodology for the synthesis of multi-heteroarylated 2-pyridones using a Ru(II) catalytic system. nih.gov This domino reaction involves a sequence of oxygen incorporation, a Buchwald–Hartwig-type amination, and C–H bond activation. nih.gov

While this specific reaction transforms the 2-bromopyridine into a 2-pyridone, it highlights the potential for ruthenium catalysts to engage halopyridines in complex reaction cascades. Applying this concept to this compound could potentially lead to novel, highly functionalized heterocyclic systems, although specific examples are not yet reported. The reaction pathway involves the initial formation of a pyridone, followed by N-arylation and subsequent C-H bond functionalization. nih.gov

Chemical Transformations Involving the Amino Group

The amino group at the 3-position is a key site for derivatization, enabling a range of chemical transformations.

The Sandmeyer reaction is a classic transformation that converts an aromatic amino group into a wide array of other functionalities via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This two-step process first involves the diazotization of the amino group, typically with nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. youtube.com This intermediate is highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂).

The subsequent reaction of the diazonium salt with a copper(I) salt, such as CuCl, CuBr, or CuCN, allows for the introduction of a chloro, bromo, or cyano group, respectively. wikipedia.orgmasterorganicchemistry.com This method provides a powerful alternative to direct aromatic substitution. For this compound, this would enable the conversion of the amino group into various other substituents, further diversifying the available derivatives.

Table 2: Potential Sandmeyer Reactions for this compound

| Reagents | Resulting Functionality at C3 | Product Name |

|---|---|---|

| 1. NaNO₂, HCl 2. CuCl | Chloro (-Cl) | 6-Bromo-3-chloropyridine-2-carbonitrile |

| 1. NaNO₂, HBr 2. CuBr | Bromo (-Br) | 3,6-Dibromopyridine-2-carbonitrile |

| 1. NaNO₂, H₂SO₄ 2. CuCN | Cyano (-CN) | 6-Bromopyridine-2,3-dicarbonitrile |

This table outlines the expected products from subjecting this compound to various Sandmeyer reaction conditions.

While the bromine at the 6-position is a primary site for C-N cross-coupling, the amino group at the 3-position can also participate in reactions that form a new C-N bond, for example, through N-arylation. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for this transformation. Although the search results primarily discuss the coupling of amines to the pyridine ring at a halogenated position, the amino group itself can act as the nucleophile in coupling with other aryl halides.

This would involve reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Such a reaction would yield an N-aryl derivative, specifically a 3-(diarylamino)-6-bromopyridine-2-carbonitrile. Challenges in coupling reactions with 2-aminopyridines can arise from the potential for the substrate to act as a ligand for the metal catalyst, which can sometimes inhibit the catalytic cycle. nih.gov

The primary amino group of this compound is nucleophilic and can readily undergo acylation reactions. Treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives (amides). This reaction is a common strategy for protecting the amino group or for introducing new functionalities. For instance, reaction with acetyl chloride would produce N-(6-bromo-2-cyanopyridin-3-yl)acetamide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would yield the corresponding sulfonamide. These reactions are fundamental in organic synthesis for modifying the electronic properties and steric environment of the molecule.

Chemical Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other moieties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide (3-amino-6-bromopyridine-2-carboxamide), while complete hydrolysis leads to a carboxylic acid (3-amino-6-bromopyridine-2-carboxylic acid).

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which would convert the nitrile to a -CH₂NH₂ group, yielding (3-amino-6-bromopyridin-2-yl)methanamine.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgBr), can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce a variety of acyl groups at the 2-position.

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a wide range of pyridine derivatives with different functionalities at the 2-position.

Directed Functionalization and Regioselectivity in Pyridine Ring Transformations

Achieving regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring. However, several strategies have been developed to control the position of substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the amino group in this compound can act as a DMG, the bromine atom also strongly influences the regioselectivity of metalation.

For halopyridines, deprotonation using lithium amides like lithium diisopropylamide (LDA) often occurs ortho to the halogen atom. For example, the treatment of 3-chloropyridine with LDA results in regioselective lithiation at the C4 position. Similarly, 2- and 4-chloropyridines can be selectively lithiated at the C3 and C5 positions, respectively. This regioselectivity is crucial for the synthesis of specifically substituted pyridines. The resulting lithiated intermediates can be trapped with various electrophiles to introduce a wide range of functional groups.

The table below illustrates the regioselectivity of directed metalation on various bromopyridine analogs.

| Substrate | Reagent | Position of Metalation | Product after Electrophilic Quench | Reference |

| 2-Bromopyridine | LDA | C3 | 2-Bromo-3-substituted pyridines | |

| 3-Bromopyridine | LDA | C4 | 3-Bromo-4-substituted pyridines | |

| 4-Bromopyridine | LDA | C3 | 4-Bromo-3-substituted pyridines |

This table summarizes general regioselectivity trends for the directed metalation of bromopyridines.

Direct C-H functionalization has emerged as an atom-economical and efficient method for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. For electron-deficient heteroarenes like pyridine, palladium-catalyzed C-H arylation is a notable example. These reactions often require a directing group to achieve high regioselectivity.

The bromine atom in this compound can also serve as a site for traditional cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of aryl, vinyl, and other groups at the C6 position smolecule.com. The reactivity of the 6-bromo position is enhanced by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate formed during nucleophilic attack or oxidative addition of a palladium catalyst smolecule.com.

Recent advances have also focused on radical-based C-H functionalization of electron-deficient heteroarenes. These methods, often employing alkylsulfinate salts or photochemical approaches, can provide complementary regioselectivity to traditional methods, allowing for the functionalization of positions that are otherwise difficult to access.

Applications of 3 Amino 6 Bromopyridine 2 Carbonitrile in Advanced Organic Scaffold Construction

Building Blocks for Diverse Fused Heterocyclic Ring Systems

The trifunctional nature of 3-Amino-6-bromopyridine-2-carbonitrile provides a robust platform for the synthesis of various fused heterocyclic systems. The amino and cyano groups are particularly well-suited for participating in cyclization reactions to form five- or six-membered rings fused to the pyridine (B92270) core.

Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.

The synthesis of the imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, typically involves the cyclization of a 2,3-diaminopyridine precursor with a one-carbon synthon. mdpi.com While this compound does not possess a pre-formed diamine structure, it serves as a masked precursor. A plausible synthetic pathway involves the chemical reduction of the 2-cyano group to an aminomethyl group. The resulting in situ-generated 2-(aminomethyl)pyridin-3-amine can then undergo intramolecular cyclization with various reagents like carboxylic acids, orthoesters, or aldehydes to furnish the desired 6-bromo-imidazo[4,5-b]pyridine core.

In contrast, the imidazo[1,2-a]pyridine framework is commonly synthesized from 2-aminopyridine derivatives, which undergo condensation with α-haloketones or other suitable C2 synthons. organic-chemistry.orgacs.orgnih.gov The substitution pattern of this compound, being a 3-aminopyridine, does not lend itself to the conventional and direct synthesis of the imidazo[1,2-a]pyridine ring system.

| Target Scaffold | Precursor Requirement | Synthetic Strategy from this compound |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | 1. Reduction of the 2-cyano group to an aminomethyl group. 2. Intramolecular cyclization of the resulting diamine with a C1 synthon. |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Not a direct or conventional precursor. |

Isothiazolopyridines represent another class of fused heterocycles accessible from this compound. The synthesis of the isothiazolo[5,4-b]pyridine ring system can be envisioned through the transformation of the 2-cyano group into a 2-carbothioamide. This conversion is typically achieved by treatment with hydrogen sulfide in the presence of a base. The resulting 3-amino-6-bromopyridine-2-carbothioamide can then undergo oxidative cyclization, for instance, using an oxidizing agent like hydrogen peroxide or iodine, to forge the N-S bond and complete the isothiazole ring.

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds with significant applications in medicinal chemistry. The specific substitution pattern of this compound makes it a suitable precursor for pyrrolo[2,3-b]pyridines (7-azaindoles). A potential synthetic strategy is the Thorpe-Ziegler cyclization. wikipedia.org This would involve the introduction of a cyanomethyl group onto the 3-amino nitrogen, creating a dinitrile intermediate. Intramolecular, base-catalyzed cyclization would then yield a 3-amino-pyrrolo[2,3-b]pyridine derivative.

The indolizine framework, a related pyrrolopyridine isomer, is typically synthesized from pyridine precursors that are quaternized at the nitrogen atom, followed by reaction with a species that provides the atoms for the five-membered ring. The substitution pattern of this compound is not directly amenable to the most common synthetic routes for indolizines.

Pyridone scaffolds are prevalent in numerous biologically active molecules. The 2-cyano group of this compound can be readily hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid. These intermediates can then be utilized in cyclization reactions to form fused pyridone systems. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives can be achieved from 2-amino-3-cyanopyridine (B104079) precursors. nih.gov This suggests that this compound could be a valuable starting material for analogous pyridone-containing fused rings. The base-mediated reaction of compounds containing a cyano group with reagents like acetylacetone is a known route to cyanopyridones. researchgate.netmdpi.com

| Reaction | Intermediate | Resulting Scaffold |

| Hydrolysis | Carboxamide or Carboxylic Acid | Precursor for fused pyridones |

| Reaction with β-dicarbonyls | - | Fused Pyridone Systems |

The reaction of β-aminonitriles with hydrazine is a classical and efficient method for the synthesis of aminopyrazoles. chim.it As a 2-amino-3-cyanopyridine derivative, this compound is expected to react readily with hydrazine or substituted hydrazines. This reaction would proceed via nucleophilic attack of the hydrazine on the cyano group, followed by intramolecular cyclization of the amino group onto the newly formed imine, leading to the formation of a 3,6-disubstituted-pyrazolo[3,4-b]pyridine-3-amine scaffold. This transformation provides a direct entry into this important class of fused heterocycles. nih.govbeilstein-journals.orgresearchgate.netorientjchem.org

Precursors for Novel Polyfunctionalized Pyridine Derivatives

Beyond its utility in constructing fused ring systems, this compound is an excellent starting material for the synthesis of novel polyfunctionalized pyridine derivatives. The three distinct functional groups can be selectively manipulated to introduce a variety of substituents onto the pyridine core.

The bromo group at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form 6-aminopyridine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

These reactions allow for the introduction of a vast array of molecular fragments at this position, significantly increasing molecular diversity.

The amino group at the 3-position can undergo standard transformations such as acylation to form amides, or it can be diazotized and subsequently replaced by a variety of other functional groups (e.g., hydroxyl, halides via Sandmeyer reaction). It can also act as a directing group for further electrophilic substitution on the pyridine ring.

The cyano group at the 2-position is a versatile handle for further transformations. As previously mentioned, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. It can also participate in cycloaddition reactions or be converted to other nitrogen-containing heterocycles.

The sequential and selective manipulation of these three functional groups allows for a combinatorial approach to the synthesis of a library of highly substituted and functionally diverse pyridine derivatives, which are valuable scaffolds in drug discovery and materials science.

| Functional Group | Key Reactions | Introduced Functionalities |

| 6-Bromo | Suzuki, Buchwald-Hartwig, Sonogashira, Stille, Heck | Aryl, vinyl, amino, alkynyl, alkyl groups |

| 3-Amino | Acylation, Diazotization/Substitution | Amides, hydroxyl, halides |

| 2-Cyano | Hydrolysis, Reduction, Cycloadditions | Carboxylic acids, amides, aminomethyl groups, heterocycles |

Contribution to the Synthesis of Complex Organic Molecules in Fine Chemical Research

The inherent reactivity of this compound makes it a cornerstone for the synthesis of a diverse array of complex organic molecules. The interplay between the nucleophilic amino group, the electrophilic cyano group, and the modifiable bromo substituent allows for a range of chemical transformations, leading to the construction of intricate molecular frameworks.

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. The ortho-disposed amino and cyano groups are perfectly positioned for cyclization reactions to form fused pyrimidine rings, such as those found in pyrido[2,3-d]pyrimidines. This class of compounds is of considerable interest due to their wide range of biological activities. The general synthetic strategy often involves the reaction of the amino group with a one-carbon electrophile, such as formamide or orthoesters, to form an intermediate that subsequently undergoes intramolecular cyclization with the adjacent cyano group.

Furthermore, the bromine atom at the 6-position serves as a versatile handle for introducing additional molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at this position. This capability is crucial for the synthesis of highly substituted and structurally diverse molecules that are often targeted in fine chemical research for applications in materials science and pharmaceuticals.

The strategic combination of cyclization at the 2- and 3-positions with cross-coupling at the 6-position allows for a modular and convergent approach to complex target molecules. This step-wise and controlled functionalization is highly desirable in the synthesis of fine chemicals, where purity and precise molecular architecture are paramount.

Utility in the Construction of Compound Libraries for Chemical Biology Studies

The same chemical features that make this compound a valuable tool in fine chemical synthesis also underpin its utility in the construction of compound libraries for chemical biology. Chemical biology relies on the use of small molecules to probe and understand biological systems, and the generation of diverse compound libraries is a cornerstone of this field.

The trifunctional nature of this compound allows for the application of diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of a wide range of structurally diverse molecules. Starting from this central scaffold, a multitude of derivatives can be synthesized by systematically varying the reagents used to react with each of the three functional groups.

For instance, a library of pyrido[2,3-d]pyrimidines can be generated by reacting this compound with a diverse set of one-carbon electrophiles. Subsequently, the bromine atom can be functionalized using a variety of boronic acids (in Suzuki coupling) or other organometallic reagents. This approach can lead to the rapid production of hundreds or even thousands of distinct compounds, each with a unique substitution pattern.

The resulting compound libraries, based on a common pyridopyrimidine core, can then be screened for biological activity against a range of targets, such as enzymes or receptors. The structural diversity embedded within the library increases the probability of identifying "hit" compounds with desired biological effects. The modular nature of the synthesis also facilitates the subsequent optimization of these hits, as the structure-activity relationships (SAR) can be readily explored by synthesizing new library members with systematic structural modifications.

Below is an interactive table summarizing the key reactive sites of this compound and their application in the synthesis of diverse molecular structures.

| Functional Group | Position | Common Reactions | Application in Scaffold Construction |

| Amino | 3 | Acylation, Condensation | Formation of fused pyrimidine rings (e.g., pyrido[2,3-d]pyrimidines) |

| Cyano | 2 | Intramolecular Cyclization | Participation in ring-forming reactions with the adjacent amino group |

| Bromo | 6 | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) | Introduction of diverse substituents (aryl, heteroaryl, alkyl) for library diversification |

Green Chemistry Approaches in the Synthesis and Derivatization of Functionalized Pyridines

Catalyst-Free Methodologies in Pyridine (B92270) Synthesis

The synthesis of pyridine derivatives often relies on catalysts to facilitate the desired chemical transformations. However, the use of catalysts, particularly those based on heavy metals, can lead to environmental contamination and add to the cost of purification. Consequently, there is a growing interest in developing catalyst-free synthetic methodologies.

One-pot multicomponent reactions are a cornerstone of green chemistry, and their application to the synthesis of 2-amino-3-cyanopyridines without a catalyst has been explored. For instance, a novel and efficient one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been achieved by simply heating a mixture of an acetophenone (B1666503) oxime, an aldehyde, and malononitrile (B47326) under solvent-free conditions. This method provides the target compounds in good to high yields, demonstrating the feasibility of catalyst-free approaches for this class of compounds.

The following table summarizes a representative catalyst-free synthesis of 2-amino-3-cyanopyridine (B104079) derivatives.

| Entry | Aldehyde | Acetophenone Oxime | Yield (%) |

| 1 | Benzaldehyde | Acetophenone oxime | 85 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone oxime | 88 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone oxime | 82 |

| 4 | Benzaldehyde | 4'-Methylacetophenone oxime | 86 |

Solvent-Free Reaction Conditions

Organic solvents are a major contributor to chemical waste and pollution. The development of solvent-free reaction conditions is therefore a key goal in green chemistry. For the synthesis of functionalized pyridines, solvent-free approaches not only reduce environmental impact but can also lead to improved reaction rates and yields.

The synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved under solvent-free conditions. In one approach, a mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) is heated in the absence of a solvent to produce the desired pyridine derivatives in good to excellent yields. researchgate.net The simplicity of this method, which avoids the use of any solvent during the reaction, makes it an attractive green alternative to traditional synthetic routes. researchgate.net

Another study demonstrated the synthesis of 2-amino-3-cyanopyridines using enaminones as key precursors under solvent-free conditions. nih.gov The optimization of reaction conditions, such as temperature, was crucial to achieving high yields in a reasonable timeframe. nih.gov These solvent-free methods are not only environmentally friendly but also offer advantages in terms of process simplification and cost reduction. researchgate.netmdpi.com

The table below provides examples of solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.

| Entry | Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | Na2CaP2O7 | 80 | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | Na2CaP2O7 | 80 | 94 |

| 3 | 4-Nitrobenzaldehyde | Acetophenone | Na2CaP2O7 | 80 | 88 |

| 4 | Benzaldehyde | Cyclohexanone | Na2CaP2O7 | 80 | 90 |

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyridines.

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been efficiently carried out using microwave irradiation without a solvent. semanticscholar.orgresearchgate.netumich.edu In a typical procedure, a mixture of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate is irradiated in a microwave oven, leading to the formation of the desired products in a matter of minutes with high yields. semanticscholar.orgresearchgate.netumich.edu This method is not only rapid and efficient but also environmentally friendly due to the absence of a solvent. semanticscholar.orgresearchgate.net

Microwave-assisted synthesis has also been successfully applied to the synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins, highlighting the versatility of this technique for creating complex pyridine derivatives. researchgate.net The significant reduction in reaction time and improvement in yields make microwave-assisted synthesis a highly attractive green chemistry approach for the production of functionalized pyridines. rsc.orgnih.gov

The following table compares conventional heating with microwave-assisted synthesis for a one-pot reaction to produce 2-amino-3-cyanopyridine derivatives. nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 6 - 9 hours | 71 - 88 |

| Microwave Irradiation | 2 - 7 minutes | 82 - 94 |

Development of Sustainable Synthetic Routes for Aminobromocyanopyridines

The development of sustainable synthetic routes for aminobromocyanopyridines, such as 3-amino-6-bromopyridine-2-carbonitrile, involves integrating the principles of green chemistry into the entire synthetic plan. This includes the use of renewable starting materials, the reduction of derivatization steps, and the design of energy-efficient processes.

Multicomponent one-pot reactions are a key strategy for the sustainable synthesis of highly functionalized pyridines. researchgate.netnih.gov These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single step, which minimizes waste and improves atom economy. researchgate.netnih.gov The use of environmentally friendly solvents, or the complete elimination of solvents, further enhances the sustainability of these processes. researchgate.netmdpi.com

For the synthesis of aminobromocyanopyridines, a sustainable approach would involve a convergent one-pot reaction that incorporates the bromo, amino, and cyano functionalities in a single, efficient step. The application of microwave-assisted, solvent-free conditions to such a reaction would represent a significant advancement in the green synthesis of this class of compounds. While specific sustainable routes for this compound are not yet widely reported, the principles and methodologies developed for other 2-amino-3-cyanopyridines provide a clear roadmap for future research in this area. citedrive.com

Future Research Directions and Perspectives in 3 Amino 6 Bromopyridine 2 Carbonitrile Chemistry

Exploration of Novel and More Efficient Synthetic Routes to the Compound

The development of novel synthetic methods is crucial for making 3-Amino-6-bromopyridine-2-carbonitrile more accessible and cost-effective. While traditional multi-step syntheses exist, future research will likely focus on more streamlined and sustainable approaches. The exploration of one-pot syntheses and flow chemistry processes could significantly improve yield, reduce waste, and enhance safety. Furthermore, catalytic C-H activation strategies are emerging as a powerful tool for the direct functionalization of pyridine (B92270) rings, potentially offering a more atom-economical route to this and related compounds eurekaselect.combohrium.com.

Current synthetic strategies often involve the functionalization of a pre-existing pyridine ring, such as the bromination of an aminopyridine precursor orgsyn.org. Future approaches may involve building the pyridine ring from acyclic precursors in a way that directly installs the required amino, bromo, and cyano groups in a single, convergent step beilstein-journals.org.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Amination/Cyanation | High atom economy, reduced number of steps. | Achieving high regioselectivity on the pyridine ring. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility; precise control over reaction conditions. | Initial setup costs and optimization of flow parameters. |

| One-Pot Multicomponent Reactions | High efficiency and molecular diversity from simple starting materials. | Controlling selectivity and isolating the desired product from complex mixtures. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability for specific transformations. |

Development of Highly Selective and Stereospecific Functionalization Strategies

The this compound scaffold possesses multiple reactive sites: the amino group, the bromo substituent, the nitrile group, and the C-H bonds of the pyridine ring. A major future challenge is the development of strategies to modify one of these sites with high selectivity, leaving the others intact. For instance, selective functionalization of the C4 and C5 positions of the pyridine ring is an area of active research nih.govnih.govresearchgate.net. Transition metal-catalyzed cross-coupling reactions at the C-Br bond are well-established, but developing catalysts that are tolerant of the other functional groups is an ongoing effort acs.org.

Moreover, the development of stereospecific functionalization methods is critical for applications in medicinal chemistry, where the chirality of a molecule can dramatically affect its biological activity. Future work will likely involve the use of chiral catalysts or auxiliaries to introduce stereocenters with high enantiomeric or diastereomeric purity. Base-catalyzed isomerization reactions, which proceed through pyridyne intermediates, offer a potential pathway for unconventional and selective functionalization of the pyridine core nih.govresearchgate.net.

Integration into Advanced Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular complexity. The this compound molecule is an ideal candidate for use in MCRs. The amino group can readily participate in reactions like the Ugi or Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex, fused heterocyclic systems researchgate.netresearchgate.netbeilstein-journals.org.

Future research will focus on designing novel MCRs that utilize the unique reactivity of this compound. For example, a sequence could be envisioned where the amino group participates in an MCR, followed by a subsequent intramolecular cyclization involving the nitrile group, and a final modification via a cross-coupling reaction at the bromine atom. Such sequences would enable the rapid assembly of diverse and complex chemical libraries from a single, versatile starting material nih.govjlu.edu.cn.

Design and Application of Next-Generation Catalytic Systems for Transformations

Advances in catalysis are central to the future of this compound chemistry. Next-generation catalytic systems, including novel transition-metal complexes, organocatalysts, and photocatalysts, will enable previously challenging transformations. For instance, ruthenium(II)-mediated domino reactions have been shown to convert 2-bromopyridines into complex heteroarylated 2-pyridones through a sequence of C-O, C-N, and C-C bond formations nih.gov. Applying similar catalytic systems to this compound could yield novel molecular architectures.

Photoredox catalysis, which uses visible light to drive chemical reactions, offers a mild and sustainable alternative to traditional methods and is increasingly being used for pyridine functionalization nih.gov. Future research will likely explore the use of photocatalysis for C-H functionalization, cross-coupling reactions, and other transformations of the target compound. The development of catalysts that can selectively activate specific C-H bonds on the pyridine ring remains a significant goal eurekaselect.comnih.gov.

Computational Design and Prediction of New Reactions and Derivative Libraries

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research osu.eduoberlin.eduresearchgate.net. In the context of this compound, computational methods can be used to predict its reactivity, design novel derivatives, and guide the development of new synthetic routes. Density Functional Theory (DFT) calculations, for example, can help elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions researchgate.net.

Future research will increasingly leverage machine learning and artificial intelligence to accelerate the discovery process. These tools can be used to screen virtual libraries of derivatives for desired properties, such as drug-likeness, ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and binding affinity to biological targets auctoresonline.orgmalariaworld.orgmdpi.comnih.govresearchgate.net. By predicting the outcomes of potential reactions and the properties of the resulting molecules, computational approaches can significantly reduce the time and resources required for experimental work, enabling a more rational and efficient exploration of the chemical space surrounding this compound.

Q & A

What are the optimized synthetic routes for 3-Amino-6-bromopyridine-2-carbonitrile, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via multi-component cyclization reactions. A common method involves refluxing a brominated ketone (e.g., 4-bromoacetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. This Hantzsch-like reaction yields pyridine carbonitriles with bromo and amino substituents . Purification via crystallization from DMF/ethanol (1:2) improves purity. Yields around 60% are typical under standard conditions, but optimization of stoichiometry (e.g., excess ammonium acetate) and extended reflux time can enhance efficiency .

How should researchers address contradictory spectral data (e.g., NMR, IR) reported for this compound?

Advanced

Discrepancies in spectral data often arise from solvent effects, impurities, or crystallographic packing. For example, IR absorption for the nitrile group (≈2213 cm⁻¹) may shift slightly depending on hydrogen bonding . To resolve conflicts, cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. NIST Standard Reference Data provides benchmark spectral libraries for brominated pyridines, enabling calibration of NMR/IR instruments . Replicating synthesis under anhydrous conditions and using deuterated DMSO for NMR can minimize solvent-related artifacts .

What advanced techniques are critical for structural elucidation of this compound derivatives?

Basic

Beyond routine NMR and IR, single-crystal X-ray diffraction is indispensable for confirming regiochemistry and bond angles. For instance, studies on analogous pyridine carbonitriles reveal C–C bond lengths of 1.365–1.440 Å and dihedral angles of 173–179° between aromatic rings, critical for validating synthetic accuracy . Pair crystallography with computational methods (DFT calculations) to predict electronic effects of the bromo and cyano groups .

How can reaction conditions be tailored to improve regioselectivity in nucleophilic substitutions?

Advanced

The bromine atom at position 6 is highly reactive toward Suzuki-Miyaura couplings. To avoid competing reactions at the nitrile group, use Pd(PPh₃)₄ as a catalyst and maintain temperatures below 80°C in THF/water mixtures. Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the bromine site, while bulky ligands (e.g., SPhos) suppress homocoupling . For example, coupling with thiophene-2-boronic acid achieves >85% regioselectivity under optimized conditions .

What safety protocols are essential when handling this compound?

Basic

The compound may release toxic HCN vapors under acidic conditions. Always use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with 5% sodium thiosulfate to neutralize cyanide residues. Store at 2–8°C in amber glass vials to prevent photodegradation .

Why do some synthetic routes yield byproducts like thiourea derivatives, and how can they be mitigated?

Advanced

Byproducts arise from side reactions between ammonium acetate and aldehydes, forming imine intermediates. To suppress this, introduce the aldehyde slowly and maintain pH >7 using triethylamine. Chromatographic purification with silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates thiourea derivatives from the target compound .

What strategies enhance the solubility of this compound in aqueous media for biological assays?

Advanced

The compound’s low water solubility (≈0.2 mg/mL) can be improved via salt formation (e.g., HCl salt) or co-solvency with DMSO/PEG-400 (1:4). Micellar encapsulation using polysorbate-80 increases bioavailability without altering reactivity . For in vitro studies, sonicate the compound in PBS for 30 minutes to achieve homogeneous dispersion .

How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing cyano group at position 2 deactivates the pyridine ring, slowing Buchwald-Hartwig amination. Conversely, the bromine at position 6 is highly electrophilic. DFT studies show a Hammett σ⁺ value of +0.78 for the bromo substituent, favoring oxidative addition in Pd-catalyzed reactions. Use electron-rich arylboronic acids (e.g., 4-methoxyphenyl) to accelerate coupling kinetics .

What are the limitations of current synthetic methods, and what innovations are emerging?

Advanced

Classical methods suffer from long reaction times (20+ hours) and moderate yields. Recent advances include microwave-assisted synthesis (60% yield in 2 hours at 120°C) and flow chemistry systems with immobilized catalysts . Photoredox catalysis using Ru(bpy)₃²⁺ enables C–H functionalization at position 4, bypassing pre-halogenation steps .

How can researchers validate the biological activity of derivatives without interference from synthetic impurities?

Advanced

Use orthogonal analytical techniques:

- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to confirm purity >95%.

- Cytotoxicity assays (MTT protocol) with negative controls (e.g., unsubstituted pyridine) to isolate compound-specific effects.

- DSC/TGA to verify thermal stability (decomposition >200°C) and exclude solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.